

High-Purity 2-Hexadecanone: A Technical Guide for Researchers

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Compound of Interest						
Compound Name:	2-HEXADECANONE					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity **2-hexadecanone**, a long-chain aliphatic ketone with significant applications in biomedical research and electrochemical sensor development. This document details commercially available sources, key technical specifications, and established experimental methodologies for its use.

Commercial Availability and Specifications

High-purity **2-hexadecanone** (also known as methyl tetradecyl ketone) is readily available from several reputable chemical suppliers. The compound is typically offered at a purity of 98% or higher, suitable for most research and development applications. Below is a summary of technical data from prominent commercial sources.



Supplier	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	Physica I Form	Melting Point (°C)	Boiling Point (°C)
Sigma- Aldrich (Millipore Sigma)	18787- 63-8	C16H32O	240.42	≥98%	Solid	43-45	138-140 (at 2 mmHg)
Santa Cruz Biotechn ology	18787- 63-8	C16H32O	240.42	Not specified	Solid	43-45	138-140 (at 2 mmHg)
BOC Sciences	18787- 63-8	C16H32O	240.43	≥98%	Solid	43-45	138-140 (at 2 mmHg)
Chemical Book	18787- 63-8	C16H32O	240.42	≥98%	Solid	43-45	138-140 (at 2 mmHg)

Applications in Research and Development

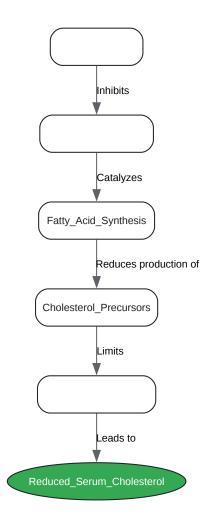
2-Hexadecanone has demonstrated utility in two primary areas of scientific research: as a hypocholesterolemic agent and as a critical component in the fabrication of amperometric biosensors.

Anticholesteremic Properties and Mechanism of Action

Studies have shown that **2-hexadecanone** can significantly reduce serum cholesterol levels.[1] The proposed mechanism for this activity is the inhibition of fatty acid synthesis, a key pathway in cholesterol metabolism. By interfering with this process, **2-hexadecanone** may limit the availability of precursors required for cholesterol production.

Below is a diagram illustrating the proposed mechanism of action:





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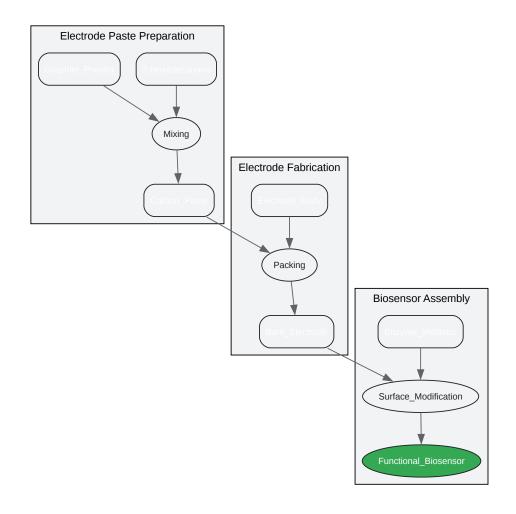
Proposed mechanism of **2-hexadecanone**'s anticholesteremic effect.

Role in Amperometric Biosensors

2-Hexadecanone serves as a solid binding matrix in the preparation of carbon paste electrodes for amperometric biosensors.[2] Its lipophilic nature and solid-state at room temperature make it an effective binder for graphite powder, creating a stable and reproducible electrode surface. These electrodes can then be modified with enzymes and mediators for the detection of various analytes.

The following diagram outlines the general workflow for fabricating a **2-hexadecanone**-based carbon paste electrode for use in a biosensor:





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Workflow for **2-hexadecanone**-based biosensor fabrication.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **2-hexadecanone**.

Protocol 1: Evaluation of Hypocholesterolemic Activity in a Rat Model

This protocol is a summary of the methodology described by Wyrick et al. (1976).[1]

- 1. Animal Model and Acclimation:
- Male Wistar rats (150-200 g) are used for the study.



- Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2 °C) with ad libitum access to standard chow and water.
- Acclimation period of at least one week is required before the start of the experiment.
- 2. Dosing and Administration:
- **2-Hexadecanone** is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- The suspension is administered orally via gavage at a predetermined dose (e.g., 100 mg/kg body weight) once daily for a specified duration (e.g., 14 days).
- A control group receives the vehicle only.
- 3. Blood Sampling and Analysis:
- At the end of the treatment period, animals are fasted overnight.
- Blood samples are collected via cardiac puncture under anesthesia.
- Serum is separated by centrifugation.
- Serum total cholesterol and triglyceride levels are determined using commercially available enzymatic kits.
- 4. Data Analysis:
- Results are expressed as mean ± standard deviation.
- Statistical significance between the treated and control groups is determined using a Student's t-test or ANOVA.

Protocol 2: Preparation of a 2-Hexadecanone-Based Carbon Paste Electrode

This protocol provides a general procedure for the fabrication of a carbon paste electrode using **2-hexadecanone** as a binder.

- 1. Materials and Reagents:
- High-purity graphite powder
- High-purity 2-hexadecanone
- Mortar and pestle
- Electrode body (e.g., a glass tube with a copper wire for electrical contact)
- · Heating plate or water bath



2. Preparation of the Carbon Paste:

- Weigh out graphite powder and **2-hexadecanone** in a desired ratio (e.g., 70:30 w/w).
- Gently heat the **2-hexadecanone** until it melts (melting point is 43-45 °C).
- In a mortar, gradually add the graphite powder to the molten **2-hexadecanone**.
- Thoroughly mix and grind the components with the pestle until a homogenous, thick paste is formed.

3. Electrode Fabrication:

- Pack a small amount of the prepared carbon paste into the tip of the electrode body, ensuring there are no air bubbles.
- Smooth the surface of the electrode by rubbing it on a clean, smooth surface (e.g., weighing paper).
- The bare carbon paste electrode is now ready for surface modification with enzymes and/or mediators for a specific biosensing application.

4. Electrode Surface Renewal:

• The surface of the carbon paste electrode can be easily renewed by extruding a small amount of the old paste and polishing the new surface.

This technical guide provides a foundational understanding of high-purity **2-hexadecanone** for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

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References

- 1. Amperometric biosensors based on solid binding matrices applied in food quality monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]







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